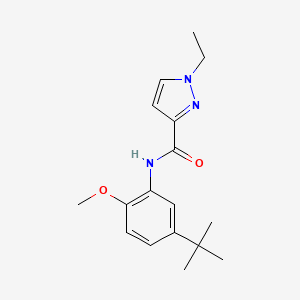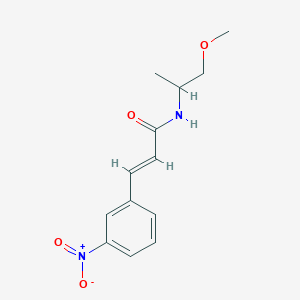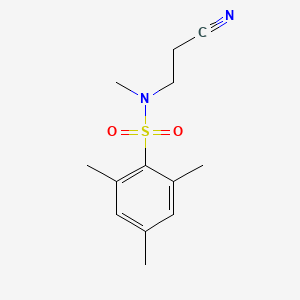![molecular formula C14H13ClN4O3S B5380237 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide](/img/structure/B5380237.png)
4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide, also known as CDB-2914, is a synthetic steroid receptor modulator that has been extensively studied for its potential use in reproductive health. This compound has shown promising results in the treatment of various gynecological disorders, including endometriosis, uterine fibroids, and breast cancer.
Mecanismo De Acción
4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide acts as a selective progesterone receptor modulator, which means it can selectively modulate the activity of progesterone receptors in different tissues. It has been shown to have anti-progestational and anti-glucocorticoid activities, which make it a potential candidate for the treatment of endometriosis, uterine fibroids, and breast cancer.
Biochemical and Physiological Effects:
4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of endometrial and breast cancer cells, reduce the size of uterine fibroids, and decrease the level of progesterone in the body. It has also been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. It has also been extensively studied, which means there is a lot of data available on its properties and potential applications. However, there are also several limitations to using 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide in lab experiments. It is a highly specific compound, which means it may not be effective in all tissues or applications. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide. One area of interest is the use of 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide in combination with other drugs for the treatment of gynecological disorders. Another area of interest is the development of new synthetic compounds that are similar to 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide but have improved properties, such as increased solubility or selectivity. Finally, there is a need for further research on the potential long-term effects of 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide on reproductive health.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide involves the reaction of 4-chloro-N-(4-nitrophenyl)benzamide with sulfamide and diaminomethyleneamine. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide has been extensively studied for its potential use in reproductive health. It has been shown to have anti-progestational and anti-glucocorticoid activities, which make it a potential candidate for the treatment of endometriosis, uterine fibroids, and breast cancer. It has also been studied for its potential use as an emergency contraceptive.
Propiedades
IUPAC Name |
4-chloro-N-[4-(diaminomethylideneamino)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3S/c15-10-3-1-9(2-4-10)13(20)18-11-5-7-12(8-6-11)23(21,22)19-14(16)17/h1-8H,(H,18,20)(H4,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCOJNWWEJFGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide](/img/structure/B5380154.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5380170.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380175.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5380190.png)

![3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(1-hydroxy-2-naphthyl)-2-propen-1-one](/img/structure/B5380207.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(3-methoxypropyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380215.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5380234.png)

![7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5380250.png)
![(4R)-N-ethyl-4-{4-[({[(3-methylbenzyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide hydrochloride](/img/structure/B5380258.png)

![1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380268.png)